molecular formula C22H20N4O4S B2636254 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941967-65-3

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2636254
CAS No.: 941967-65-3
M. Wt: 436.49
InChI Key: FAUUMMYPZCAHMT-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a benzo[d][1,3]dioxole ring, a pyridine ring, and a tetrahydrobenzo[d]thiazole ring. The presence of these groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The benzo[d][1,3]dioxole and tetrahydrobenzo[d]thiazole rings are likely to be planar, while the pyridine ring might be slightly distorted. The presence of the amide and carboxamide groups could also lead to the formation of hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide and carboxamide groups could undergo hydrolysis, and the pyridine ring could participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and carboxamide groups could make the compound somewhat soluble in water .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research efforts have been directed towards the synthesis of novel analogs incorporating the benzo[d]thiazole core, aiming at developing potent antibacterial agents. For instance, Palkar et al. (2017) explored the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, emphasizing the structural potential of the benzo[d]thiazole moiety in combating bacterial infections (Palkar et al., 2017).

Heterocyclic Synthesis

The versatility of compounds structurally related to the target molecule is further highlighted in their use as intermediates for synthesizing diverse heterocyclic compounds. Mohareb et al. (2004) investigated the reactivity of related structures towards various nitrogen nucleophiles, yielding a plethora of heterocyclic derivatives, underscoring the importance of such scaffolds in expanding chemical diversity for potential therapeutic uses (Mohareb et al., 2004).

Antimicrobial and Docking Studies

Talupur et al. (2021) synthesized and characterized compounds with similar structural features, assessing their antimicrobial efficacy and conducting molecular docking studies. Such research underscores the potential of these compounds in serving as leads for developing new antimicrobials, with the added benefit of understanding their mode of action through computational studies (Talupur et al., 2021).

Potential in Cancer Therapy

Compounds with the benzo[d]thiazole moiety have also shown promise in cancer therapy. Research on novel series of benzo[d]thiazole-2-carboxamide derivatives, for example, has highlighted their potential as epidermal growth factor receptor (EGFR) inhibitors, indicating their significance in developing targeted cancer therapies (Zhang et al., 2017).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of functional groups that are often found in biologically active compounds .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(14-6-7-16-17(9-14)30-12-29-16)26-22-25-19-15(4-1-5-18(19)31-22)21(28)24-11-13-3-2-8-23-10-13/h2-3,6-10,15H,1,4-5,11-12H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUUMMYPZCAHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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